5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
“5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the CAS Number: 885223-65-4 . It has a molecular weight of 212.05 . It is a solid at room temperature .
Synthesis Analysis
A paper introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
Chemical Reactions Analysis
A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It is stored at room temperature . Unfortunately, the search results did not provide more detailed physical and chemical properties.
Scientific Research Applications
Synthesis and Chemical Properties
5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is a versatile compound in the field of organic synthesis and materials science. Its applications extend from serving as a building block in the synthesis of heterocyclic compounds to its role in the development of functional materials. One notable application involves the synthesis of heteroleptic mononuclear cyclometalated iridium(III) complexes, where it acts as an ancillary ligand contributing to the wide span of redox and emission properties. This versatility enables its use in the construction of polymetallic architectures and organic light-emitting devices (OLEDs) (Stagni et al., 2008).
Photophysical Properties
In photophysical research, derivatives of this compound exhibit unique behaviors such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These properties are of significant interest for studying photoreactions and designing novel luminescent materials (Vetokhina et al., 2012).
Antitumor Activity
A further application is found in the realm of medicinal chemistry, where pyrazolo[4,3-b]pyridine derivatives have been explored for their cytotoxic activities. Research has demonstrated that certain compounds synthesized from this compound exhibit selective cytotoxicity against tumor cell lines without harming normal cells. This indicates potential for the development of new antitumor agents (Huang et al., 2017).
Antibacterial and Antioxidant Properties
Compounds synthesized from this compound have also been evaluated for antibacterial and antioxidant properties. Novel derivatives have shown significant activity against both Gram-positive and Gram-negative bacterial strains, along with notable antioxidant capabilities. These findings suggest applications in developing new antibacterial agents and antioxidants (Variya et al., 2019).
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-b]pyridine derivatives have been reported to inhibit tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .
Mode of Action
It is known that trk inhibitors, like some pyrazolo[3,4-b]pyridine derivatives, function by inhibiting the intracellular kinase domain of trks, thereby preventing the activation of downstream signal transduction pathways .
Biochemical Pathways
Trk inhibitors generally affect the ras/erk, plc-γ, and pi3k/akt pathways, which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One pyrazolo[3,4-b]pyridine derivative was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .
Result of Action
Trk inhibitors, like some pyrazolo[3,4-b]pyridine derivatives, can inhibit the proliferation of certain cell lines .
Action Environment
It is known that the compound is a solid at room temperature and should be stored at room temperature . It is also known to be combustible .
Safety and Hazards
Future Directions
The future directions of “5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine” could be in the development of small-molecule TRK inhibitors for the treatment of cancers . The continuous activation and overexpression of TRKs cause cancer, and thus, small-molecule TRK inhibitors are important for the treatment of these cancers .
Properties
IUPAC Name |
5-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-7-5(11-10-4)2-3-6(8)9-7/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYQHIAEBRKBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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